Flunarizine

Descripción general

Descripción

Flunarizina es un bloqueador selectivo de la entrada de calcio con propiedades de unión a la calmodulina y actividad de bloqueo de la histamina H1. Se utiliza principalmente en la profilaxis de la migraña, la enfermedad vascular periférica oclusiva, el vértigo de origen central y periférico, y como adyuvante en el tratamiento de la epilepsia .

Mecanismo De Acción

La flunarizina inhibe la entrada de calcio extracelular a través de los poros de la membrana miocárdica y vascular al taponar físicamente el canal. Esta disminución del calcio intracelular inhibe los procesos contráctiles de las células del músculo liso, lo que provoca la dilatación de las arterias coronarias y sistémicas, el aumento del suministro de oxígeno al tejido miocárdico, la disminución de la resistencia periférica total, la disminución de la presión arterial sistémica y la disminución de la poscarga .

Compuestos Similares:

Cinnarizina: Al igual que la flunarizina, la cinnarizina es un bloqueador de los canales de calcio que se utiliza para tratar el vértigo y las náuseas.

Verapamilo: Otro bloqueador de los canales de calcio, el verapamilo se utiliza para tratar la hipertensión y la angina de pecho.

Diltiazem: Similar al verapamilo, el diltiazem se utiliza para la hipertensión y la angina de pecho, pero tiene una estructura química diferente.

Singularidad de la Flunarizina: La combinación única de la flunarizina de bloqueo de la entrada de calcio, unión a la calmodulina y actividad de bloqueo de la histamina H1 la diferencia de otros bloqueadores de los canales de calcio. Su larga vida media y la posibilidad de administrarla una vez al día también contribuyen a su singularidad .

Análisis Bioquímico

Biochemical Properties

Flunarizine plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels . This compound interacts with various biomolecules, including calmodulin, a calcium-binding protein, and histamine H1 receptors . These interactions result in the inhibition of smooth muscle contraction and dilation of coronary and systemic arteries .

Cellular Effects

This compound affects various types of cells and cellular processes by reducing intracellular calcium levels. This reduction inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Additionally, this compound has been shown to protect endothelial cells against damage from calcium overload and inhibit echinocyte formation in red blood cells . These effects influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective calcium entry blocking properties and calmodulin binding activity . This compound inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, this compound’s antihistamine and serotonin receptor blocking activities contribute to its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally effective in reducing migraine frequency and severity over extended periods . The stability and degradation of this compound have been studied, with findings indicating that it remains effective for long-term use . Regular assessment for the development of extrapyramidal symptoms or symptoms of depression is recommended .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to inhibit hyperlocomotion induced by amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion (3–30 mg/kg) . Higher doses (50 mg/kg and 100 mg/kg) have been associated with consistent catalepsy . These findings suggest a dose-dependent effect, with higher doses potentially leading to adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to two metabolites via N-dealylation and hydroxylation . The metabolic pathways involve interactions with hepatic enzymes, which facilitate the conversion of this compound into its metabolites . These metabolic processes are crucial for the elimination and clearance of this compound from the body .

Transport and Distribution

This compound is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . It is highly bound to plasma proteins (>99%) and is distributed throughout the body . The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its calcium-blocking effects at the level of the plasma membrane Its primary action at the plasma membrane suggests a significant role in modulating calcium-dependent processes within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de flunarizina se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de piperazina. Un método común implica la reacción de 1-(bis(4-fluorofenil)metil)piperazina con cloruro de cinamilo en condiciones básicas para producir flunarizina .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de flunarizina se prepara a menudo disolviendo hidroxipropilcelulosa y clorhidrato de flunarizina en etanol. La mezcla se somete entonces a un proceso lento de eliminación de disolvente, lo que permite que el fármaco se adsorba en la superficie de los pellets, que luego se mezclan con aditivos farmacéuticamente aceptables y se comprimen en tabletas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La flunarizina se somete a diversas reacciones químicas, entre ellas:

Oxidación: La flunarizina puede oxidarse en condiciones específicas, lo que lleva a la formación de diversos metabolitos oxidativos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de flunarizina.

Sustitución: La flunarizina puede sufrir reacciones de sustitución, especialmente las que involucran sus anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación suelen implicar reactivos como cloro o bromo.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir diversos grupos funcionales en los anillos aromáticos.

Aplicaciones Científicas De Investigación

La flunarizina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran bloqueadores de los canales de calcio.

Biología: La flunarizina se estudia por sus efectos en la homeostasis del calcio celular y sus posibles propiedades neuroprotectoras.

Medicina: Se está investigando ampliamente su eficacia en la prevención de la migraña, el tratamiento del vértigo y como terapia adyuvante en la epilepsia

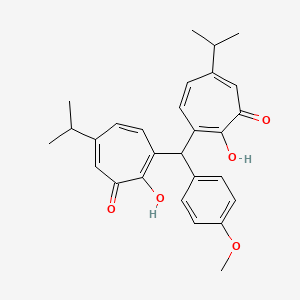

Comparación Con Compuestos Similares

Cinnarizine: Like flunarizine, cinnarizine is a calcium channel blocker used to treat vertigo and motion sickness.

Verapamil: Another calcium channel blocker, verapamil is used to treat hypertension and angina.

Diltiazem: Similar to verapamil, diltiazem is used for hypertension and angina but has a different chemical structure.

Uniqueness of this compound: this compound’s unique combination of calcium entry blocking, calmodulin binding, and histamine H1 blocking activities sets it apart from other calcium channel blockers. Its long half-life and ability to be administered once daily also contribute to its distinctiveness .

Propiedades

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30484-77-6 (di-hydrochloride) | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045616 | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-03 g/L | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52468-60-7, 40218-96-0 | |

| Record name | Flunarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flunarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

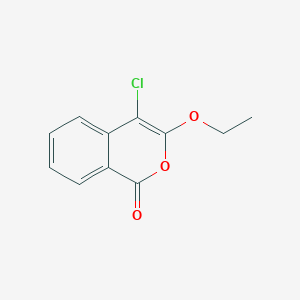

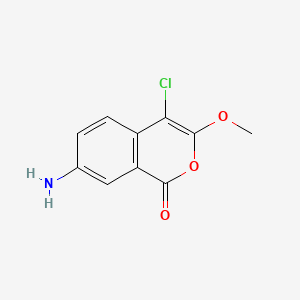

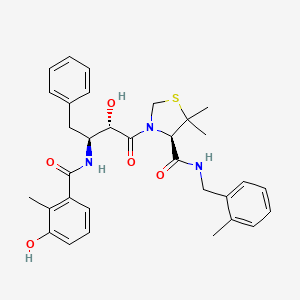

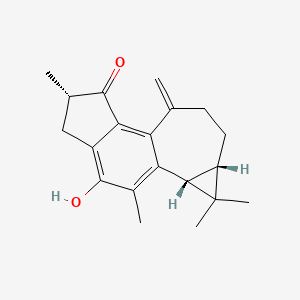

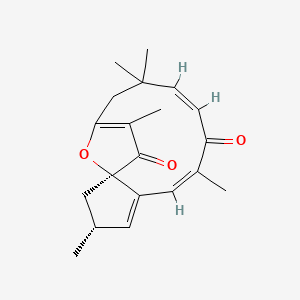

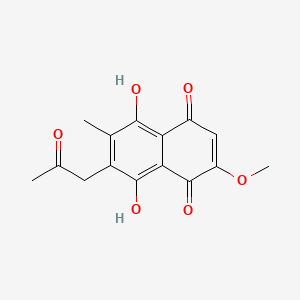

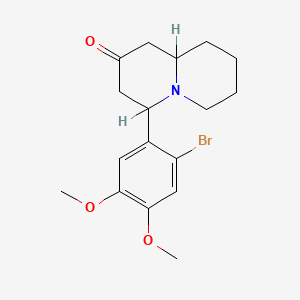

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

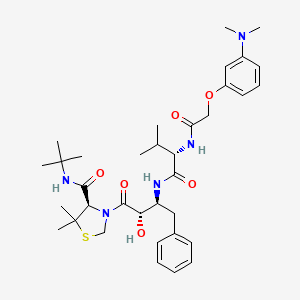

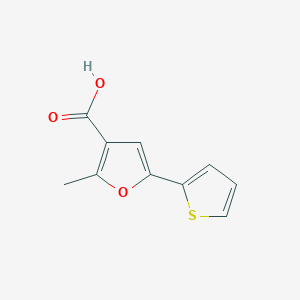

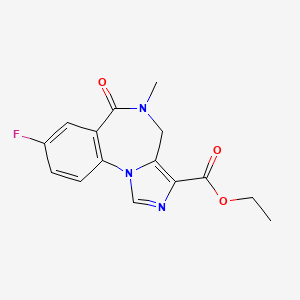

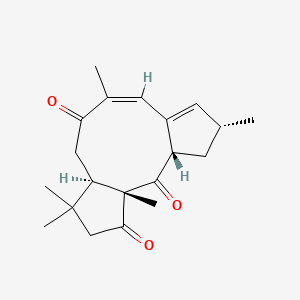

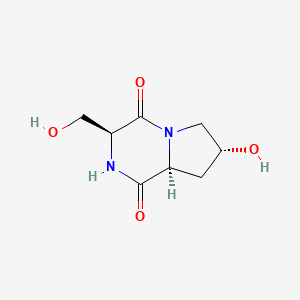

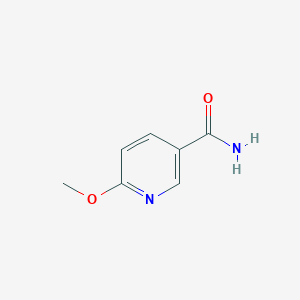

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)